

Introduction: The Strategic Value of Substituted Pyridylboronic Acids in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Morpholinopyridine-3-boronic acid

Cat. No.: B578601

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The incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry, a strategy that has yielded five FDA-approved drugs to date, including the pioneering proteasome inhibitor Bortezomib (Velcade®).[1][2] Boronic acids and their derivatives are prized for their unique ability to form reversible covalent bonds with diols, engage in various biological interactions as Lewis acids, and serve as exceptionally versatile building blocks in synthetic chemistry.[3][4]

Within this class of compounds, heteroaryl boronic acids are of particular importance. The pyridine scaffold is a privileged structure in pharmaceuticals, and its functionalization allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, metabolic stability, and target engagement. **2-Morpholinopyridine-3-boronic acid** is a key reagent that combines the desirable features of the pyridine ring with the synthetic flexibility of the boronic acid group. The morpholino substituent at the 2-position significantly modulates the electronic properties of the pyridine ring and provides a vector for improving aqueous solubility and pharmacokinetic profiles.

This guide provides a comprehensive overview of a robust synthetic route to **2-Morpholinopyridine-3-boronic acid**, details its full analytical characterization, and discusses its application, offering researchers and drug development professionals a field-proven framework for its preparation and use.

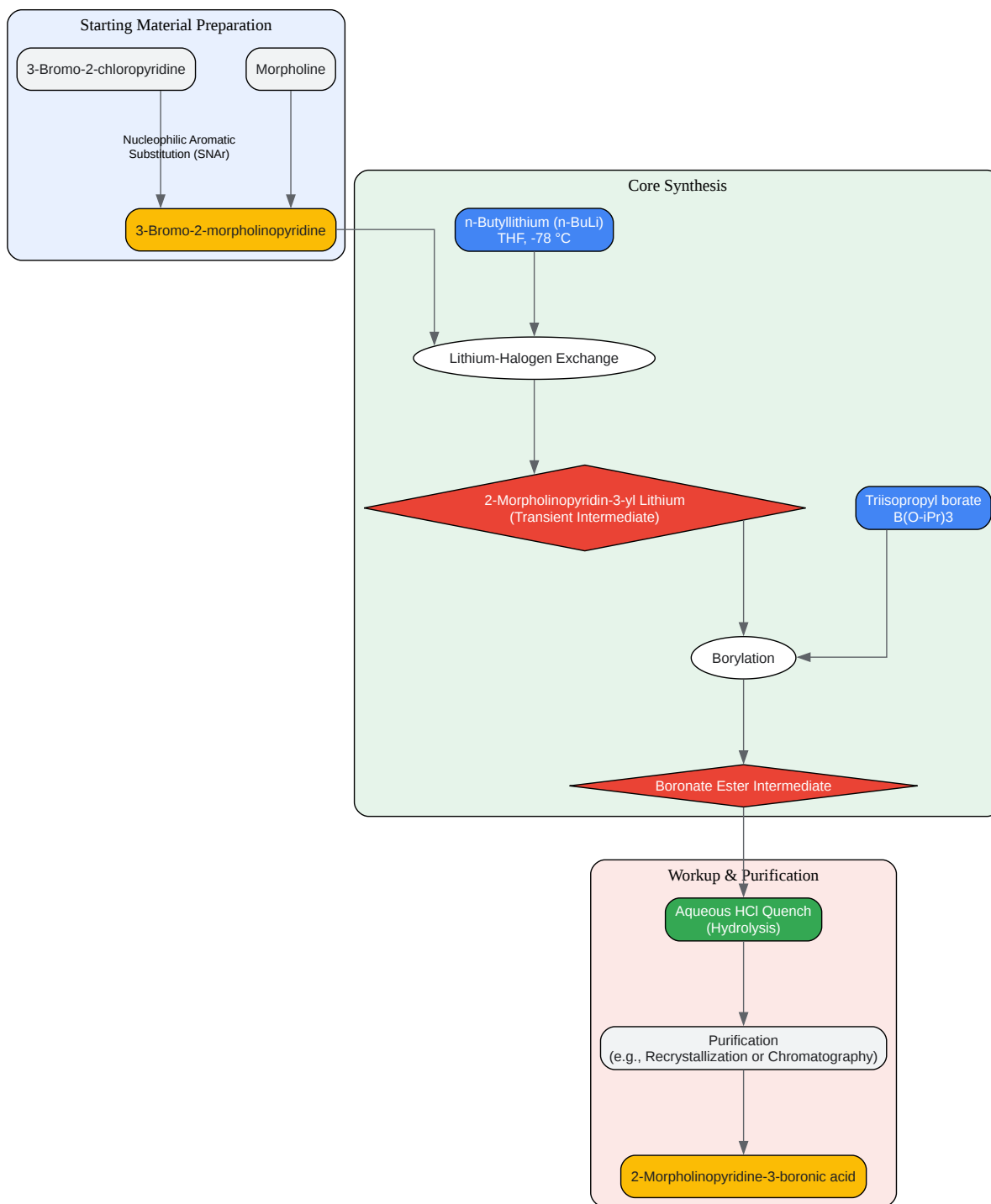
Section 1: Synthetic Pathway and Rationale

The most reliable and scalable approach to synthesizing **2-Morpholinopyridine-3-boronic acid** involves a halogen-metal exchange followed by borylation. This strategy begins with a suitable halogenated precursor, 3-bromo-2-morpholinopyridine, which is converted into a highly reactive organolithium intermediate. This intermediate is then trapped with a boron electrophile to generate the target boronic acid.

The causality behind this choice of pathway is rooted in efficiency and regiochemical control. The morpholino group at the C2 position could potentially direct a C-H activation (lithiation) to the C3 position; however, starting with a halogen at the target C3 position provides a more definitive and less ambiguous route. The halogen-metal exchange is a rapid and high-yielding reaction at cryogenic temperatures.

Causality of Experimental Conditions:

- **Anhydrous Conditions:** Organolithium reagents are extremely strong bases and will readily react with protic sources, including atmospheric moisture. The entire reaction sequence must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and glassware to prevent quenching of the intermediate.
- **Cryogenic Temperature (-78 °C):** The lithiation step is highly exothermic. Performing the reaction at -78 °C (a dry ice/acetone bath) is critical to prevent side reactions, such as decomposition of the organolithium reagent or undesired reactions with the solvent (THF).^[5] This low temperature ensures the stability of the 2-morpholinopyridin-3-yl lithium intermediate long enough for the subsequent borylation step.
- **Choice of Borylating Agent:** Triisopropyl borate is an excellent electrophile for this reaction. Its three isopropoxy groups are readily displaced by the organolithium nucleophile. The resulting boronate ester is then hydrolyzed to the desired boronic acid during the acidic workup.



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Figure 1: Synthetic workflow for 2-Morpholinopyridine-3-boronic acid.

Section 2: Detailed Experimental Protocol - Synthesis

This protocol is a self-validating system designed for robust and reproducible execution. It is adapted from standard lithiation-borylation procedures.

Materials and Reagents:

- 3-Bromo-2-morpholinopyridine (1.0 equiv)[\[6\]](#)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
- Triisopropyl borate (1.2 equiv)
- 2 M Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4)

Protocol:

- Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-morpholinopyridine (1.0 equiv).
- Inerting: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere.
- Dissolution: Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M concentration).
- Cooling: Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

- **Lithiation:** Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
- **Stirring:** Stir the resulting mixture at -78 °C for 1 hour. The progress of the halogen-metal exchange can be monitored by quenching a small aliquot with D₂O and analyzing by GC-MS.
- **Borylation:** Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
- **Warming:** After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature over 2 hours.
- **Quenching and Hydrolysis:** Carefully quench the reaction by slowly adding 2 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure **2-Morpholinopyridine-3-boronic acid**.

Section 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of physicochemical measurements and spectroscopic analysis provides a complete profile.

Data Presentation: Physicochemical Properties

The following table summarizes the key physical and chemical properties of the target compound.

Property	Value	Source(s)
CAS Number	1218790-86-3	
Molecular Formula	C ₉ H ₁₃ BN ₂ O ₃	
Molecular Weight	208.02 g/mol	
Appearance	Solid	
Melting Point	90-94 °C	
Storage Temperature	2-8 °C	

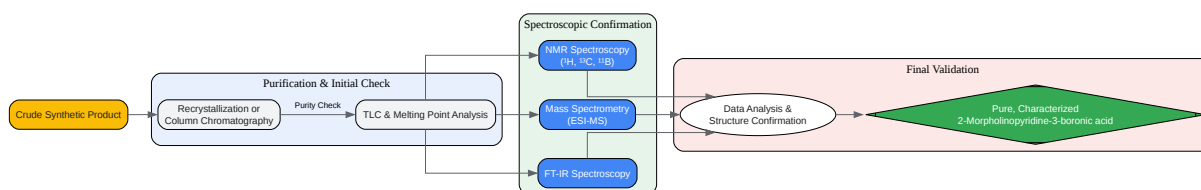
Data Presentation: Predicted Spectroscopic Data

The following data are predicted based on the compound's structure and analysis of similar molecules.^[7]^[8]

Technique	Expected Observations
^1H NMR (400 MHz, DMSO- d_6)	δ 8.2-8.4 (dd, 1H, H6-pyridine), 7.8-8.0 (dd, 1H, H4-pyridine), 7.0-7.2 (dd, 1H, H5-pyridine), 3.6-3.8 (t, 4H, morpholine -OCH $_2$), 3.1-3.3 (t, 4H, morpholine -NCH $_2$), 8.0 (br s, 2H, B(OH) $_2$)
^{13}C NMR (100 MHz, DMSO- d_6)	δ ~160 (C2), ~150 (C6), ~140 (C4), ~118 (C5), C3 signal may be broad or unobserved due to quadrupolar relaxation from boron, ~66 (morpholine -OCH $_2$), ~48 (morpholine -NCH $_2$)
^{11}B NMR (128 MHz, DMSO- d_6)	δ ~28-30 ppm (trigonal sp^2 boron center)
FT-IR (KBr Pellet, cm^{-1})	~3400-3200 (br, O-H stretch), ~2950 (C-H stretch), ~1600 (C=C/C=N stretch), ~1350 (B-O stretch), ~1115 (C-O-C stretch)
Mass Spec. (ESI+)	Calculated for $[\text{M}+\text{H}]^+$: 209.1092; Found: m/z consistent with this value.

Interpretation Notes:

- ^1H NMR: The two protons of the boronic acid group (B(OH) $_2$) are exchangeable and often appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and water content.
- ^{11}B NMR: This technique is highly diagnostic for boronic acids. A chemical shift around 30 ppm is characteristic of a trigonal planar (sp^2) boronic acid. In the presence of diols or at high pH, a second signal corresponding to a tetrahedral (sp^3) boronate ester may appear upfield (around 5-10 ppm).[\[9\]](#)[\[10\]](#)
- FT-IR: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This process would lead to the disappearance of the broad O-H stretch and the appearance of strong B-O-B stretching bands.[\[7\]](#)



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Figure 2: Workflow for the characterization and validation of the final product.

Section 4: Detailed Experimental Protocol - Characterization

Standard protocols for acquiring analytical data are as follows.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). DMSO is often preferred for boronic acids as it helps in observing the exchangeable $B(OH)_2$ protons.
 - Acquisition: Obtain 1H , ^{13}C , and ^{11}B NMR spectra on a 400 MHz (or higher) spectrometer at room temperature using standard pulse programs. For ^{11}B NMR, a quartz tube may be used to minimize background signals from borosilicate glass.^[10]
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

- Analysis: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or analyze using an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Section 5: Application in Suzuki-Miyaura Cross-Coupling

2-Morpholinopyridine-3-boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel Prize-winning methodology for C-C bond formation.^{[11][12]} This reaction allows for the efficient construction of biaryl and heteroaryl systems, which are prevalent in pharmaceuticals.

In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The morpholino group at the 2-position may influence the reaction by coordinating to the palladium center, potentially requiring specific ligand choices to overcome the "2-pyridyl problem" and achieve high yields.^[13]

Generic Suzuki-Miyaura Reaction Scheme: An aryl halide (Ar-X) is reacted with **2-morpholinopyridine-3-boronic acid** in the presence of a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$), a base (e.g., K_2CO_3 or Cs_2CO_3), and a solvent (e.g., dioxane/water) with heating to yield the coupled product, 3-aryl-2-morpholinopyridine.

Section 6: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following handling guidelines must be observed.

- Hazard Classification: Harmful if swallowed (Acute Tox. 4 Oral).^[14]

- GHS Pictogram: GHS07 (Exclamation Mark).
- Signal Word: Warning.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C as recommended.

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